molecular formula C15H13ClN4O2S B596245 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole CAS No. 1372784-40-1

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B596245
CAS No.: 1372784-40-1
M. Wt: 348.805
InChI Key: NAKVUIUBKDCGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is a chemical reagent designed for research and development applications. This compound features a tetrazole ring, a privileged structure in medicinal and materials chemistry known for its metabolic stability and role as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates . While specific biological data for this exact compound requires further investigation, tetrazole derivatives are extensively studied for their diverse biological activities. Research on analogous compounds indicates potential value in developing anticancer agents, with some tetrazole-based molecules showing strong binding affinities to critical protein targets such as caspase-3 and p53 . The structural motif of this compound suggests it may serve as a valuable synthon or intermediate in organic synthesis, particularly for constructing more complex molecules featuring a tetrazole core . Applications & Research Value • Medicinal Chemistry: Serves as a key building block for the synthesis of novel bioactive molecules. The tetrazole ring is a well-established carboxylate bioisostere, making it useful for creating analogs with improved metabolic stability, solubility, and binding characteristics . • Materials Science: Tetrazole rings contribute to high density and thermal stability, making their derivatives subjects of interest in the field of energetic materials . • Chemical Synthesis: The reactive sites on the tetrazole and phenyl rings allow for further functionalization, enabling its use in creating polymers, ligands for metal complexes, and other specialized chemicals . Attention This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVUIUBKDCGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720965
Record name 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372784-40-1
Record name 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Huisgen Cycloaddition with Azide Precursors

The foundational approach employs [2+3] cycloaddition between nitriles and sodium azide. For 1-phenyltetrazole derivatives, the general protocol involves:

  • Nitrile Preparation : 4-Chlorophenethylsulfonyl-protected benzonitrile derivatives serve as precursors. Synthesis typically involves nucleophilic substitution of 4-chlorophenethyl thiols with cyanobenzyl bromides, followed by oxidation to sulfones.

  • Cycloaddition Conditions :

    • Catalyst Systems : Copper(I) chloride (4 mol%) in DMF at 120°C achieves 70–90% conversion in 12 hr.

    • Solvent Optimization : Dimethylformamide (DMF) outperforms acetonitrile and THF due to superior azide solubility.

    • Microwave Assistance : Scandium triflate-catalyzed reactions under microwave irradiation (160°C, 1 hr) reduce time but require specialized equipment.

Table 1 : Comparative Yields in Tetrazole Cycloadditions

Nitrile PrecursorCatalystTemp (°C)Time (hr)Yield (%)
4-Cl-C6H4CH2CH2SO2-C6H4CNCuCl1201282
4-Cl-C6H4CH2CH2SO2-C6H4CNSc(OTf)3160167
Ph-CNPt NPsVC903.595

Alternative Ring-Closure Methods

Phosphorus pentachloride-mediated cyclization, as demonstrated in N-cyclohexyltetrazole synthesis, offers a complementary pathway:

  • Amide Activation : Treating 5-chloro-N-phenylpentanamide with PCl5 generates reactive imidoyl chloride intermediates.

  • Azide Incorporation : Trimethylsilyl azide (TMSN3) provides safer handling than HN3, reacting at 55°C for 7 hr to form the tetrazole core.

Sulfonylation Methodologies

Post-Cyclization Sulfur Oxidation

A two-step sequence proves effective for sulfonyl group installation:

  • Thioether Formation :

    • React 5-mercapto-1-phenyltetrazole with 4-chlorophenethyl bromide in THF/K2CO3 (0°C → RT, 6 hr).

  • Oxidation to Sulfone :

    • m-CPBA (2.2 eq) in dichloromethane (0°C, 2 hr) achieves full conversion without tetrazole degradation.

Critical Parameters :

  • Oxidant Stoichiometry : Excess m-CPBA (>2 eq) risks over-oxidation to sulfonic acids.

  • Temperature Control : Exothermic reactions require ice baths to maintain ≤5°C during initial mixing.

Preformed Sulfonyl Nitriles

Direct cycloaddition using 4-chlorophenethylsulfonylbenzonitrile circumvents post-modification:

  • Nitrile Synthesis :

    • Couple 4-chlorophenethylsulfonyl chloride with 4-cyanophenol using DMAP/Et3N in CH2Cl2 (82% yield).

  • Cycloaddition :

    • NaN3 (1.2 eq), CuI (10 mol%), DMF, 120°C, 15 hr → 78% isolated yield.

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Ethyl acetate/petroleum ether (1:3 v/v) removes azide byproducts effectively.

  • Gradient Crystallization : Initial crop at −20°C followed by slow warming to 4°C enhances polymorph purity.

Analytical Validation

  • 1H NMR : Key signals include tetrazole C-H (δ 8.9–9.2 ppm) and SO2CH2 (δ 3.4–3.6 ppm).

  • HPLC Purity : C18 column, 70:30 MeOH/H2O, RT – ≥99% purity achievable with dual recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenethylsulfonyl moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, highlighting differences in substituents, physical properties, and reactivity:

Compound Substituents Key Properties/Reactivity References
This compound -SO₂-(4-Cl-phenethyl), -Ph High lipophilicity due to Cl; strong electron-withdrawing sulfonyl group enhances acidity. N/A
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole -SO₂-(4-F-phenethyl), -Ph Lower lipophilicity vs. Cl analog; fluorine’s electronegativity may alter reactivity.
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole -SO₂-(CF₂H), -Ph Enhanced electron-withdrawing effect; used in Ni-catalyzed cross-coupling reactions.
5-{[(Cyclopropyl)methyl]sulfonyl}-1-phenyl-1H-tetrazole -SO₂-(cyclopropylmethyl), -Ph Steric hindrance from cyclopropane ring; potential for unique coordination geometries.
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole -S-(2-Cl-4-F-benzyl), -CH₃ Sulfanyl group (-S-) reduces electron withdrawal; methyl on tetrazole alters tautomerism.
5-((4-Methylbenzyl)sulfanyl)-1-phenyl-1H-tetrazole -S-(4-Me-benzyl), -Ph Thioether linkage increases hydrophobicity; weaker acidity vs. sulfonyl analogs.
5-((Cyclohepta-2,4,6-trien-1-ylmethyl)sulfonyl)-1-phenyl-1H-tetrazole -SO₂-(cycloheptatrienylmethyl), -Ph Bulky substituent may limit solubility; conjugated system could enable π-π interactions.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Sulfonyl derivatives (e.g., difluoromethylsulfonyl) exhibit enhanced reactivity in cross-coupling reactions due to the strong electron-withdrawing nature of -SO₂-, which polarizes adjacent bonds and stabilizes transition states . Thioether vs. Sulfonyl: Sulfanyl (-S-) analogs (e.g., 5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole) are less acidic and more nucleophilic than sulfonyl derivatives, making them suitable for different synthetic pathways .

Synthetic Methodologies: Sulfonation: Sulfonyl tetrazoles are often synthesized by oxidizing thioether precursors. For example, 5-((4-chlorobenzyl)oxy) derivatives are oxidized using H₂O₂ and (NH₄)₆Mo₇O₂₄ in ethanol . Fluorination: Fluorinated analogs (e.g., 5-[(1-Fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole) are prepared via LDA-mediated fluorination of sulfones with NFSI .

Physical Properties :

  • Melting Points : Sulfonyl derivatives generally exhibit higher melting points than thioether analogs due to stronger dipole-dipole interactions. For instance, 5-[(1-Fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole melts at 77–78°C .
  • Solubility : Bulky substituents (e.g., cycloheptatrienylmethyl) reduce solubility in polar solvents, whereas methyl or halogenated phenethyl groups enhance solubility in organic media .

Applications: Organometallic Catalysis: Difluoromethylsulfonyl tetrazoles serve as reagents in Ni-catalyzed Negishi cross-coupling reactions, enabling the synthesis of difluoromethylated aromatics . Ligand Design: Tetrazoles with sulfonyl groups (e.g., 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole) act as ligands in metal-organic frameworks (MOFs) due to their multiple coordination sites .

Research Findings and Trends

  • Electronic Effects: The 4-chlorophenethylsulfonyl group in the target compound likely confers greater acidity to the tetrazole N-H proton compared to non-sulfonyl analogs, facilitating deprotonation and metal coordination .
  • Steric Considerations : Linear phenethyl chains (as in the target compound) offer less steric hindrance than cyclic substituents (e.g., cyclopropylmethyl), enabling broader substrate compatibility in reactions .

Biological Activity

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1372784-40-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13ClN4O2S
  • Molar Mass : 348.81 g/mol
  • Storage Conditions : Store at 2-8°C in an inert atmosphere .

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The tetrazole ring structure allows for versatile interactions, including hydrogen bonding and π-stacking with aromatic residues in proteins.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, a series of 5-substituted 1H-tetrazoles were reported to demonstrate antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis, with some compounds showing promising antifungal effects as well .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial Strains TestedActivity
5-(4-Chlorophenethyl)sulfonylE. coli, B. subtilisModerate to high
5-(trifluoromethyl)tetrazolePseudomonas aeruginosaHigh
5-(2-methoxyphenyl)tetrazolePenicillium purpurogenum, AspergillusLow

Anti-inflammatory Effects

In vitro studies have indicated that certain tetrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of 5-substituted tetrazoles, including the chlorophenethyl sulfonyl variant. These compounds were evaluated for their antibacterial properties using standard agar diffusion methods. Results indicated that the chlorophenethyl group enhanced the compound's lipophilicity, improving membrane penetration and overall bioactivity compared to simpler tetrazole structures .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant investigation focused on the SAR of tetrazole derivatives. It was found that modifications at the phenyl ring significantly impacted biological activity. For example, introducing electron-withdrawing groups such as trifluoromethyl resulted in increased potency against bacterial strains. This study highlighted the importance of electronic effects on the pharmacodynamics of tetrazoles .

Q & A

Q. What are the established synthetic routes for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole?

A widely used method involves heterogenous catalysis in PEG-400 medium. Key steps include:

  • Reacting equimolar amounts of 4a-h derivatives (e.g., substituted chlorobenzyl alcohols) with 4-chlorophenethyl sulfonyl chloride.
  • Catalytic conditions: Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour.
  • Purification via TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .

Q. Table 1: Key Synthesis Parameters

ParameterCondition
CatalystBleaching Earth Clay (10 wt%)
SolventPEG-400
Temperature70–80°C
Reaction Time1 hour
PurificationRecrystallization (aqueous AcOH)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) groups.
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene groups adjacent to sulfonyl (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms substituent orientation (e.g., dihedral angles between phenyl and tetrazole rings) .

Q. How do substituents influence the compound’s reactivity?

The 4-chlorophenethyl group enhances electron-withdrawing effects, stabilizing the sulfonyl moiety and influencing nucleophilic substitution kinetics. The phenyl ring at position 1 of the tetrazole modulates steric hindrance, affecting catalytic accessibility .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Catalyst Loading : Increasing Bleaching Earth Clay to 15 wt% improves reaction efficiency but may complicate purification.
  • Temperature Control : Maintaining 75°C (±2°C) balances reaction rate and side-product formation.
  • Solvent Screening : Substituting PEG-400 with DMF increases solubility but requires post-reaction solvent removal .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Cross-Validation : Combine ¹H NMR with ¹³C NMR and HSQC to confirm assignments (e.g., distinguishing overlapping aromatic signals).
  • Crystallographic Alignment : Compare experimental IR/NMR data with X-ray-derived bond lengths and angles to validate structural hypotheses .

Example Discrepancy : A reported δ 7.8 ppm signal for tetrazole protons may shift to δ 8.1 ppm in polar solvents due to hydrogen bonding. This requires solvent-specific NMR referencing .

Q. What computational methods are used to predict biological activity or stability?

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability.
  • Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using crystallographic data as a template .

Q. How does this compound compare to analogs in pharmacological studies?

  • Sulfonyl vs. Carbonyl Analogs : Sulfonyl derivatives exhibit higher metabolic stability due to resistance to esterase cleavage.
  • Chlorophenyl Substitution : Enhances lipophilicity (logP ~2.8) compared to fluorophenyl analogs (logP ~2.3), impacting membrane permeability .

Q. What mechanistic insights exist for sulfonation and tetrazole ring formation?

  • Sulfonation : Proceeds via a two-step nucleophilic acyl substitution, with PEG-400 stabilizing the transition state.
  • Tetrazole Cyclization : Catalyzed by acidic conditions (e.g., AcOH), involving nitrile intermediates and [2+3] cycloaddition with sodium azide .

Q. How to design stability studies under varying pH and temperature?

  • pH Stability : Use buffer solutions (pH 1–13) and monitor degradation via HPLC at 254 nm.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for sulfonyl tetrazoles) .

Q. What strategies address low solubility in aqueous media?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biological targets.
  • Prodrug Design : Introduce phosphate or glycoside groups at the tetrazole N-position for improved hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.